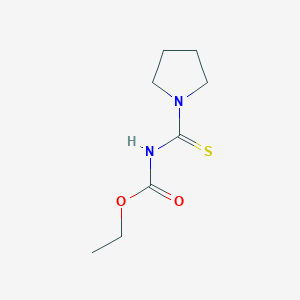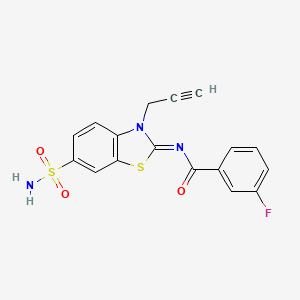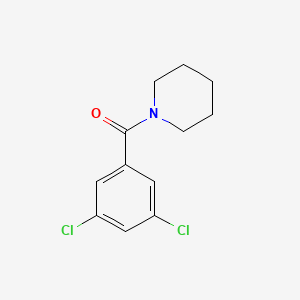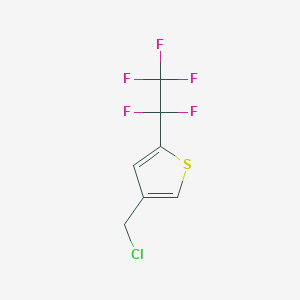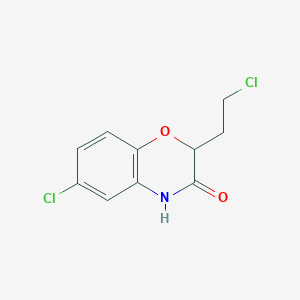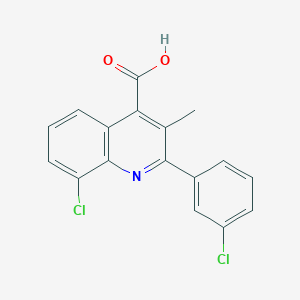
1-Tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s also known as tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C10H19NO3 . The average mass is 201.263 Da and the monoisotopic mass is 201.136490 Da .Scientific Research Applications
Asymmetric Synthesis and Characterization
A study focused on the asymmetric synthesis of polyhydroxylated pyrrolidine, a key intermediate for azasugars synthesis, starting with tert-butyl(2R,3R,4S)-3,4-bis(benzyloxy)-2-(benzyloxymethyl)-5-oxopyrrolidine-1-carboxylate. This work demonstrates the utility of such compounds in the synthesis of biologically active substances, providing a method for efficient and stereoselective synthesis (Huang Pei-qiang, 2011).
Supramolecular Chemistry
Research on the supramolecular arrangement of substituted oxopyrrolidine analogues, influenced by weak intermolecular interactions such as CH⋯O/CH⋯π/H⋯H, revealed how bulky substitutions on the oxopyrrolidine scaffold can form unique supramolecular assemblies despite lacking a hydrogen bond donor and acceptor system. This indicates the potential for designing novel materials or molecular recognition systems (Marivel Samipillai et al., 2016).
Catalysis
The development of a palladium catalyst based on a pyrrolidine framework for the alkoxycarbonylation of alkenes highlights the role of pyrrolidine derivatives in enhancing catalytic efficiency. This system was shown to be highly active and efficient for converting various alkenes, including sterically hindered and demanding substrates, into ester products, showcasing the potential of such catalysts in industrial and research applications (Kaiwu Dong et al., 2017).
Pharmaceutical Intermediate Synthesis
A practical synthesis of a pyrrolidinone derivative, which is a pertinent scaffold in many pharmaceutical agents, showcases the utility of tert-butyl and pyrrolidine-containing compounds in the development of drugs. This method was highlighted for its efficiency, robustness, and scalability, making it a valuable addition to the synthesis of complex pharmaceutical intermediates (N. Yee et al., 2002).
Enantioselective Synthesis
Efforts in enantioselective synthesis involving nitrile anion cyclization to substituted pyrrolidines provide a highly efficient method for synthesizing disubstituted pyrrolidine carboxylic acids with significant enantiomeric excess. This demonstrates the compound's relevance in synthesizing chiral building blocks for biologically active nitrogen-containing compounds, highlighting its significance in medicinal chemistry (John Y. L. Chung et al., 2005).
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-5-12(7-13,8-14)9(15)17-4/h14H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVAGXIZRGLYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CO)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine](/img/structure/B2628834.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2628835.png)
![N-(3-chloro-4-methylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

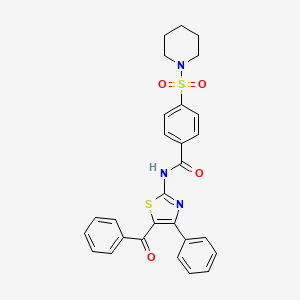
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2628842.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2628845.png)
